z-d-Dap(boc)-oh z-d-Dap(boc)-oh
Brand Name: Vulcanchem
CAS No.: 62234-36-0
VCID: VC21540514
InChI: InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C12H16ClNO3
Molecular Weight: 338.36 g/mol

z-d-Dap(boc)-oh

CAS No.: 62234-36-0

VCID: VC21540514

Molecular Formula: C12H16ClNO3

Molecular Weight: 338.36 g/mol

* For research use only. Not for human or veterinary use.

z-d-Dap(boc)-oh - 62234-36-0

CAS No. 62234-36-0
Product Name z-d-Dap(boc)-oh
Molecular Formula C12H16ClNO3
Molecular Weight 338.36 g/mol
IUPAC Name (2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m1/s1
Standard InChIKey LVYXMDJSWLEZMP-DHXVBOOMSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
SMILES CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Synonyms 62147-27-7;(2S,4R)-Benzyl4-hydroxypyrrolidine-2-carboxylatehydrochloride;L-4-Hydroxy-prolinebenzylesterhydrochloride;TRANS-L-4-HYDROXY-PROLINEBENZYLESTERHCL;ST51036383;H-HYP-OBZLHCL;L-HYP-OBZLHCL;43746_ALDRICH;SCHEMBL1784263;43746_FLUKA;CTK8B4829;LVYXMDJSWLEZMP-DHXVBOOMSA-N;MolPort-003-932-843;ACT09920;ANW-46445;KM0579;AKOS015998660;AS06668;AK-86171;KB-206810;ST2402267;TC-135190;W7421;L-4-HYDROXY-PROLINEBENZYLESTER,HCL;trans-4-hydroxy-L-prolinebenzylesterhydrochloride
PubChem Compound 7006678
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator